N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride
Overview
Description
N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride is a chemical compound that features a pyridine ring attached to a piperidine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of 3-pyridinemethanol with 2-piperidinecarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination.
Major Products
Oxidation: N-(3-Pyridinylmethyl)-2-piperidinecarboxamide N-oxide.
Reduction: N-(3-Pyridinylmethyl)-2-piperidinecarboxamide amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors in the central nervous system, potentially through binding to metabotropic glutamate receptors. This interaction can influence neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride
- N-(4-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride
- N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride
Uniqueness
N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain receptors. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-5-1-2-7-14-11)15-9-10-4-3-6-13-8-10;/h3-4,6,8,11,14H,1-2,5,7,9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGZAJFDJUANIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236255-22-3 | |
Record name | 2-Piperidinecarboxamide, N-(3-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236255-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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